1-(Piperazin-1-yl)but-3-en-1-one, trifluoroacetic acid

Description

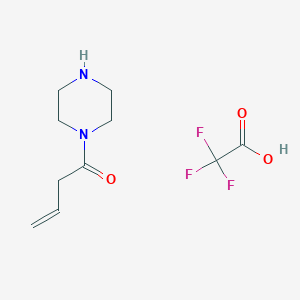

1-(Piperazin-1-yl)but-3-en-1-one, trifluoroacetic acid (TFA) is a piperazine-derived compound where the piperazine nitrogen is conjugated with an α,β-unsaturated ketone (but-3-en-1-one) and stabilized as a trifluoroacetate salt. The trifluoroacetate counterion enhances solubility and facilitates purification during synthesis . Piperazine derivatives are widely employed in medicinal chemistry due to their ability to modulate physicochemical properties, such as solubility and bioavailability, while the α,β-unsaturated ketone moiety may confer reactivity for further functionalization or biological interactions .

Properties

IUPAC Name |

1-piperazin-1-ylbut-3-en-1-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.C2HF3O2/c1-2-3-8(11)10-6-4-9-5-7-10;3-2(4,5)1(6)7/h2,9H,1,3-7H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAPSKIUTUUBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Piperazin-1-yl)but-3-en-1-one, trifluoroacetic acid typically involves the reaction of piperazine with but-3-en-1-one under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with trifluoroacetic acid to obtain the final compound .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

1-(Piperazin-1-yl)but-3-en-1-one, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications of 1-(Piperazin-1-yl)but-3-en-1-one, trifluoroacetic acid

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It serves as a building block in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Chemical Applications

- Building Block in Organic Synthesis this compound is utilized as a building block in the synthesis of various organic compounds. For example, it can be used to synthesize complex molecules with potential therapeutic applications.

- Synthesis of complex molecules It is involved in the synthesis of complex molecules with potential therapeutic applications.

Biological Applications

- Antimicrobial and Antifungal Properties The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

- Interaction with Molecular Targets The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Medical Applications

- Drug Development Research is ongoing to explore potential therapeutic applications of this compound, such as in developing new drugs for treating various diseases. For instance, piperazine derivatives have been investigated for their potential in treating psychostimulant abuse .

- Radiopharmaceuticals It can be used in the creation of radiopharmaceuticals useful for understanding the pathophysiology of a number of neurological and psychiatric disorders, their diagnosis and treatment .

Industrial Applications

- Specialty Chemicals and Materials this compound is used in producing specialty chemicals and materials with specific properties.

Chemical Reactions

- Oxidation This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the compound into its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.

- Substitution The compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)but-3-en-1-one, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

1-{2-Methyl-4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one

- Structure : Features a saturated ketone (butan-1-one) instead of the α,β-unsaturated system. The piperazine ring is substituted with a 2-methyl group and a cinnamyl side chain.

- The bulky cinnamyl substituent may hinder binding to flat biological targets compared to the simpler but-3-en-1-one group .

2-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one (TFA Salt)

- Structure : Contains a difluoroethyl ketone linked to a chlorinated pyridine ring.

- Higher molecular weight (457.70 g/mol vs. ~272.22 g/mol for the target compound) due to the pyridine and additional fluorine atoms .

Trifluoroacetate Salts of Piperazine Derivatives

Bis(trifluoroacetic Acid) Salts

- Example : 3-[3-(Piperazin-1-yl)propyl]-1,3-oxazolidin-2-one; bis(trifluoroacetic acid) (MW: 257.72 g/mol).

- Comparison: Bis-TFA salts exhibit higher acidity and hygroscopicity compared to mono-TFA salts, affecting storage and handling. The oxazolidinone ring in this compound introduces a rigid structural element absent in the target compound .

(1R,3S)-3-Isopropyl-3-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentanamine Bis(trifluoroacetate)

Reactivity of α,β-Unsaturated Ketones

Antifungal and Antimicrobial Potential

- : Piperazine-TFA derivatives (e.g., 1-(1H-1,2,4-Triazol-1-yl)-3-(piperazin-1-yl)-2-propanol) exhibit antifungal activity, suggesting the TFA salt may enhance solubility and bioavailability.

- Target Compound : The α,β-unsaturated ketone could interact with fungal enzymes via nucleophilic attack, a mechanism absent in saturated analogues .

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

Overview

1-(Piperazin-1-yl)but-3-en-1-one, trifluoroacetic acid (chemical formula C10H15F3N2O3) is an organic compound that has garnered attention for its potential biological activities. The compound is primarily studied for its antimicrobial and antifungal properties, with ongoing research exploring its therapeutic applications in various medical fields.

- Molecular Weight : 268.24 g/mol

- Synthesis : Typically synthesized through the reaction of piperazine with but-3-en-1-one, followed by treatment with trifluoroacetic acid. The synthesis may involve solvents and catalysts to optimize yield and purity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae. The compound demonstrated varying degrees of potency, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL against these pathogens .

The mechanism of action involves the interaction of the compound with specific biological targets, potentially modulating enzyme activity or receptor functions. For instance, it may inhibit key enzymes involved in metabolic pathways critical for microbial survival. Its structural similarity to known inhibitors allows it to engage in competitive inhibition or allosteric modulation of target enzymes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives based on the piperazine scaffold, including this compound. The results indicated that modifications to the piperazine ring significantly influenced activity levels against N. meningitidis and H. influenzae. Notably, compounds with electron-withdrawing groups exhibited enhanced antibacterial properties .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 1-(Piperazin-1-yl)but-3-en-1-one | 32 | Moderate |

| Derivative A | 16 | High |

| Derivative B | 64 | Low |

Study 2: Antifungal Properties

Another investigation focused on the antifungal potential of the compound against Candida albicans. The study showed that at higher concentrations, the compound could inhibit fungal growth effectively, suggesting its potential as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of 1-(Piperazin-1-yl)but-3-en-1-one is closely related to its chemical structure. Variations in substituents on the piperazine ring can lead to significant changes in potency and selectivity for specific biological targets. For example, compounds with bulky hydrophobic groups showed increased activity compared to those with smaller substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 1-(Piperazin-1-yl)but-3-en-1-one, trifluoroacetic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents such as HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF (dimethylformamide). Triethylamine (NEt₃) is typically used as a base to facilitate the reaction. For example, similar piperazine derivatives have been synthesized by reacting piperazine intermediates with carboxylic acids under these conditions . Post-synthesis, trifluoroacetic acid (TFA) is often employed for deprotection or salt formation.

Q. How can researchers confirm the purity and structural integrity of this compound using NMR spectroscopy?

- Methodological Answer : TFA residues in the final product may interfere with NMR signals, particularly in the 8–12 ppm range (carboxylic proton). To mitigate this, use deuterated solvents (e.g., D₂O or CDCl₃) and ensure thorough lyophilization or rotary evaporation to remove excess TFA. For piperazine-related protons, focus on the δ 2.5–3.5 ppm region (methylene and amine signals). Cross-validation with LC-MS or HRMS is recommended to confirm molecular weight .

Q. What are the standard purification techniques for TFA-containing derivatives?

- Methodological Answer : Reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water (0.1% TFA) is effective. Alternatively, preparative HPLC with ion-pairing agents can separate TFA salts. For solid-phase extraction, ensure pH adjustment to protonate the piperazine moiety and enhance retention on silica-based phases .

Advanced Research Questions

Q. How can experimental limitations, such as sample degradation during prolonged analysis, be addressed?

- Methodological Answer : Organic degradation in aqueous matrices (e.g., during stability studies) can occur within hours. To stabilize samples, maintain temperatures ≤4°C using refrigerated autosamplers or cold storage. For long-term studies, consider lyophilization or adding stabilizers like ascorbic acid to inhibit oxidation. Real-time monitoring via inline UV-Vis or mass spectrometry can track degradation kinetics .

Q. What strategies resolve contradictions in biological activity data for TFA salts of piperazine derivatives?

- Methodological Answer : Bioactivity discrepancies may arise from TFA counterion effects on solubility or receptor binding. Conduct parallel assays using hydrochloride salts or free-base forms to isolate TFA-specific impacts. For cellular assays, use dialysis or buffer exchange to remove TFA before testing. Dose-response curves and molecular docking studies can clarify whether TFA alters target interactions .

Q. How can reaction yields be optimized for piperazine-TFA conjugates under varying conditions?

- Methodological Answer : Screen coupling reagents (e.g., HATU vs. TBTU) and bases (DIPEA vs. NEt₃) to identify optimal conditions. Kinetic studies using in situ IR or Raman spectroscopy can monitor reaction progress and identify intermediates. For sterically hindered substrates, microwave-assisted synthesis at 50–80°C may enhance reaction rates .

Q. What analytical approaches differentiate TFA-related byproducts in complex mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with negative-ion mode detects TFA adducts (e.g., [M-H]⁻ at m/z 113.0034). Pair this with ¹⁹F NMR to identify fluorine-containing impurities. For quantification, use ion chromatography with suppressed conductivity detection to resolve TFA from other anions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.